molecular formula C16H17N3O2S B7003617 N-[3-(1-methylcyclopropyl)-1,2,4-thiadiazol-5-yl]-3,4-dihydro-2H-chromene-4-carboxamide

N-[3-(1-methylcyclopropyl)-1,2,4-thiadiazol-5-yl]-3,4-dihydro-2H-chromene-4-carboxamide

Cat. No.: B7003617
M. Wt: 315.4 g/mol
InChI Key: KAZLANHGZSGOLE-UHFFFAOYSA-N
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Description

N-[3-(1-methylcyclopropyl)-1,2,4-thiadiazol-5-yl]-3,4-dihydro-2H-chromene-4-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Properties

IUPAC Name

N-[3-(1-methylcyclopropyl)-1,2,4-thiadiazol-5-yl]-3,4-dihydro-2H-chromene-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-16(7-8-16)14-18-15(22-19-14)17-13(20)11-6-9-21-12-5-3-2-4-10(11)12/h2-5,11H,6-9H2,1H3,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZLANHGZSGOLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C2=NSC(=N2)NC(=O)C3CCOC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-methylcyclopropyl)-1,2,4-thiadiazol-5-yl]-3,4-dihydro-2H-chromene-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazonoyl halides with thiocyanates or thiosemicarbazides under controlled conditions . The reaction conditions often include the use of solvents like ethanol and the presence of catalysts such as triethylamine to facilitate the formation of the thiadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-methylcyclopropyl)-1,2,4-thiadiazol-5-yl]-3,4-dihydro-2H-chromene-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the thiadiazole ring to a more reduced form.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce more reduced thiadiazole derivatives. Substitution reactions can lead to a variety of functionalized derivatives, depending on the nucleophile employed.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(1-methylcyclopropyl)-1,2,4-thiadiazol-5-yl]-3,4-dihydro-2H-chromene-4-carboxamide involves its interaction with specific molecular targets within cells. The thiadiazole ring is known to interact with nucleic acids and proteins, potentially disrupting critical biological processes such as DNA replication and protein synthesis . This disruption can lead to the inhibition of cell growth and proliferation, making it a promising candidate for anticancer and antimicrobial therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1-methylcyclopropyl)-1,2,4-thiadiazol-5-yl]-3,4-dihydro-2H-chromene-4-carboxamide stands out due to its unique combination of a thiadiazole ring with a chromene moiety. This structural feature may contribute to its enhanced biological activity and specificity compared to other similar compounds. Additionally, the presence of the cyclopropyl group may influence its pharmacokinetic properties, potentially improving its efficacy as a therapeutic agent.

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